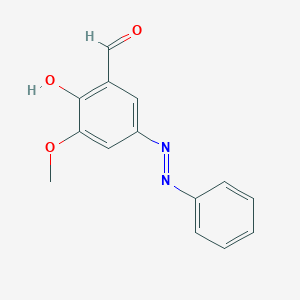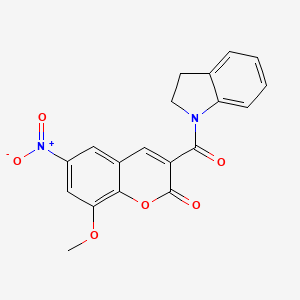
N-benzyl-N',N''-diphenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N',N''-diphenylguanidine (BDG) is a chemical compound that has been extensively studied for its various applications in scientific research. BDG is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound is widely used in the pharmaceutical industry as a reagent for the synthesis of various drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer.
Mécanisme D'action
N-benzyl-N',N''-diphenylguanidine is known to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the uptake of dopamine and norepinephrine in the brain. These mechanisms of action suggest that N-benzyl-N',N''-diphenylguanidine may have potential therapeutic applications in the treatment of various diseases, including depression and Parkinson's disease.
Biochemical and Physiological Effects
N-benzyl-N',N''-diphenylguanidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of depression and Parkinson's disease. N-benzyl-N',N''-diphenylguanidine has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N',N''-diphenylguanidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-benzyl-N',N''-diphenylguanidine is also highly soluble in organic solvents, which makes it easy to handle and use in various experimental setups. However, N-benzyl-N',N''-diphenylguanidine has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-benzyl-N',N''-diphenylguanidine. One area of research is the potential use of N-benzyl-N',N''-diphenylguanidine in the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another area of research is the development of new synthesis methods for N-benzyl-N',N''-diphenylguanidine that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N',N''-diphenylguanidine and its long-term effects on human health.
Méthodes De Synthèse
N-benzyl-N',N''-diphenylguanidine can be synthesized using various methods, including the reaction of benzylamine with diphenylcyanamide, followed by reduction with hydrogen gas. Another method involves the reaction of benzylamine with diphenylthiourea, followed by oxidation with hydrogen peroxide. The purity of N-benzyl-N',N''-diphenylguanidine can be improved by recrystallization from solvents such as ethanol or acetone.
Applications De Recherche Scientifique
N-benzyl-N',N''-diphenylguanidine has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various drugs, including antihistamines, anticonvulsants, and antipsychotics. N-benzyl-N',N''-diphenylguanidine has also been studied for its potential use in the treatment of various diseases, including cancer.
Propriétés
IUPAC Name |
2-benzyl-1,3-diphenylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYLJIYQNGXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N',N''-diphenylguanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![2-(2-thienyl)-5-{[2-(2-thienyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B4970744.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)

![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)